3-Fluoro-3-methylcyclobutanecarboxylic acid
Overview
Description
3-Fluoro-3-methylcyclobutanecarboxylic acid is an organic compound with the molecular formula C₆H₉FO₂ and a molecular weight of 132.13 g/mol It is a fluorinated derivative of cyclobutanecarboxylic acid, characterized by the presence of a fluorine atom and a methyl group on the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic acid typically involves the fluorination of cyclobutanecarboxylic acid derivatives. One common method is the reaction of cyclobutanecarboxylic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Fluoro-3-methylcyclobutanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-methylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application, but generally, the compound can act as an inhibitor or modulator of enzymatic activity .
Comparison with Similar Compounds
- 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acids
Comparison: Compared to other similar compounds, 3-Fluoro-3-methylcyclobutanecarboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-fluoro-3-methylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABOQQDLGWHBIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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